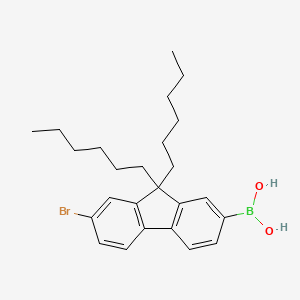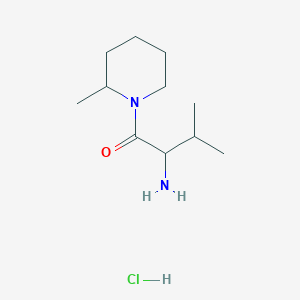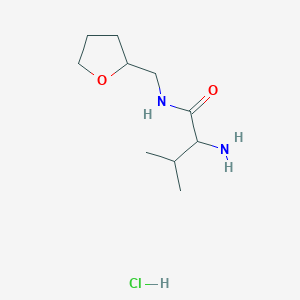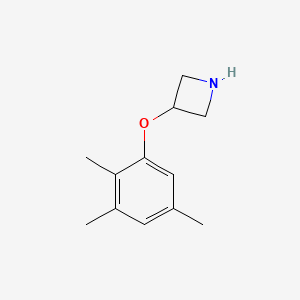
7-Bromo-9,9-dihexylfluoren-2-YL-boronic acid
Übersicht
Beschreibung
7-Bromo-9,9-dihexylfluoren-2-YL-boronic acid (7-Br-9,9-DHFB-2-YLB) is a boronic acid derivative of fluorene with a unique chemical structure that has been widely studied for its potential applications in the field of synthetic organic chemistry. The boronic acid group of 7-Br-9,9-DHFB-2-YLB is composed of a boron atom and two oxygen atoms linked by a single bond. This boron atom is capable of forming a reversible covalent bond with certain molecules, such as carbohydrates, making it a useful tool for research and development in the field of synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid is a valuable compound in organic synthesis, particularly in Suzuki coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The boronic acid group in this compound reacts with halides under palladium catalysis to form biaryl structures, which are core components in many pharmaceuticals and organic materials.
Pharmaceutical Research
In pharmaceutical research, this compound serves as a building block for drug development . Its boronic acid moiety is a key functional group that can interact with various biological targets. This interaction is crucial in the design of proteasome inhibitors, which have applications in cancer therapy as they can induce apoptosis in cancer cells.
Material Science
The fluorenyl backbone of 7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid is significant in material science. It can be used to create fluorescent materials due to its conjugated system, which is capable of emitting light when excited . These materials have applications in optoelectronics, such as in the creation of organic light-emitting diodes (OLEDs).
Analytical Chemistry
In analytical chemistry, this compound can be utilized as a standard or reagent in various spectroscopic methods, including NMR, HPLC, LC-MS, and UPLC . Its unique structure allows for easy identification and quantification in mixtures, making it a valuable tool for purity analysis and compound characterization.
Polymer Research
7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid plays a role in polymer research, where it can be incorporated into polymers to impart specific properties . For example, its incorporation into a polymer backbone can enhance thermal stability and rigidity due to its bulky and rigid fluorenyl group. Additionally, its boronic acid group can facilitate further functionalization of the polymer.
Biochemistry
In biochemistry, boronic acids like 7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid are studied for their ability to form reversible covalent complexes with sugars and other diols . This property is exploited in the design of sensors for glucose monitoring, which is particularly relevant for diabetes management.
Eigenschaften
IUPAC Name |
(7-bromo-9,9-dihexylfluoren-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34BBrO2/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26(28)29)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18,28-29H,3-10,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIFFRWIIBQCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697844 | |
| Record name | (7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934762-26-2 | |
| Record name | (7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1395036.png)


![2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395040.png)
![2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395041.png)
![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid](/img/structure/B1395043.png)


![2-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395050.png)
![2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1395052.png)
![2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395053.png)
![2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395056.png)
![2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1395057.png)
